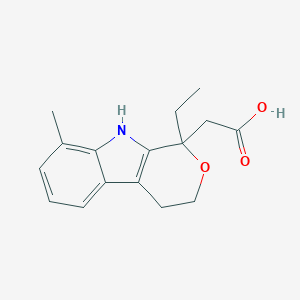

1-Ethyl-8-methyl-1,3,4,9-tetrahydropyrano(3,4-b)indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

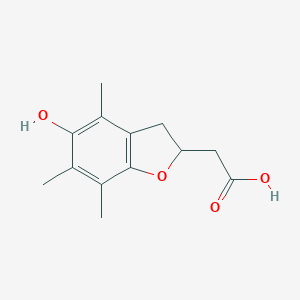

The compound 1-Ethyl-8-methyl-1,3,4,9-tetrahydropyrano(3,4-b)indole is a derivative of the indole family, which is a significant class of heterocyclic compounds with a wide range of biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of tetrahydropyranoindoles and related structures have been synthesized and evaluated for various properties and potential applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start with indole derivatives. For instance, the one-pot synthesis of 1-substituted-1,2,3,4-tetrahydropyrazino[1,2-a]indoles is achieved using 2-(3-methyl-1H-indol-1-yl)ethylamine, benzotriazole, and aldehydes in the presence of acid catalysts, leading to high yields via iminium cation intramolecular cyclization . This method could potentially be adapted for the synthesis of 1-Ethyl-8-methyl-1,3,4,9-tetrahydropyrano(3,4-b)indole by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a pyrrole ring fused to a benzene ring, which in the case of tetrahydropyranoindoles, is further fused to a tetrahydropyrano ring. The electronic and steric effects of substituents on the indole core significantly influence the chemical behavior and biological activity of these molecules. Theoretical investigations, such as the PM3 semiempirical method, can provide insights into the intramolecular cyclization mechanisms and stability of these compounds .

Chemical Reactions Analysis

Indole derivatives undergo a variety of chemical reactions, including cyclization, hydrolysis, methylation, and photochemical rearrangement. For example, the preparation of 1,2,3,4-tetrahydro-2,3-disubstituted 7(or 8)hydroxy-1,4-dioxopyrazino[1,2-a]indoles involves condensation reactions followed by hydrogenolysis . Additionally, 1,8-dihydropyrrolo[2,3-b]indoles can undergo photochemical rearrangement when substituted with allyl groups . These reactions are indicative of the reactivity patterns that might be expected for 1-Ethyl-8-methyl-1,3,4,9-tetrahydropyrano(3,4-b)indole.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, melting point, and stability. Biological evaluations, such as the determination of ED50 in rat curative adjuvant arthritis assays and IC50 for inhibiting prostaglandin production in cultured chondrocytes, are crucial for assessing the therapeutic potential of these compounds . These evaluations can provide a basis for understanding the physical and chemical properties of 1-Ethyl-8-methyl-1,3,4,9-tetrahydropyrano(3,4-b)indole.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The synthesis of various indole derivatives, including those related to the tetrahydropyrano[3,4-b]indole framework, involves cyclization and reaction processes that yield compounds with potential applications in medicinal chemistry and material science. For example, Kappe et al. (2003) described the synthesis of benzo[b]pyrano[3,2-f]indolizines and pyrrolo[3,2,1-ij]pyrano[3,2-c]quinolines, showcasing the versatility of indole derivatives in synthetic chemistry (Kappe, Roschger, Schuiki, & Stadlbauer, 2003).

Bandini et al. (2003) highlighted a multistep synthetic strategy leading to 4-substituted tetrahydro-beta-carboline and tetrahydropyrano[3,4-b]indole derivatives. This synthesis demonstrates the potential for creating complex indole-based structures with applications across various fields of research (Bandini, Melloni, & Umani-Ronchi, 2003).

Applications in Medicinal Chemistry

The antibacterial and antifungal activities of certain indole derivatives, including tetrahydropyrano[4,3-b]indoles, highlight the potential of these compounds in developing new antimicrobial agents. Leboho et al. (2009) synthesized a series of aryl substituted indoles with significant antimicrobial activity, pointing to the utility of such compounds in addressing resistant microbial strains (Leboho, Michael, van Otterlo, van Vuuren, & de Koning, 2009).

Indole motifs, including those structurally similar to 1-Ethyl-8-methyl-1,3,4,9-tetrahydropyrano(3,4-b)indole, are important in the development of pharmacologically active compounds. The synthesis and screening of indole-based hydrazides for anti-inflammatory and analgesic activities, as reported by Basavarajaiah and Mruthyunjayaswamya (2021), showcase the broad potential of these compounds in medicinal applications (Basavarajaiah & Mruthyunjayaswamya, 2021).

Eigenschaften

IUPAC Name |

2-(1-ethyl-8-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-3-16(9-13(18)19)15-12(7-8-20-16)11-6-4-5-10(2)14(11)17-15/h4-6,17H,3,7-9H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFIBWNLCQBCCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(CCO1)C3=CC=CC(=C3N2)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-8-methyl-1,3,4,9-tetrahydropyrano(3,4-b)indole | |

CAS RN |

41340-19-6 |

Source

|

| Record name | RAK-701 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-METHYL ETODOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/816MKG734F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)